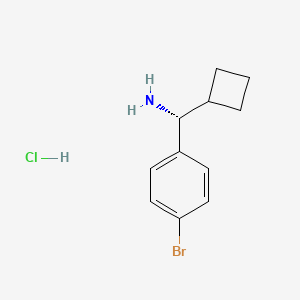![molecular formula C11H17ClN2 B11731730 3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride](/img/structure/B11731730.png)
3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine ring through a methylene bridge. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride typically involves the reaction of 3-chloromethyl aniline with pyrrolidine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions
3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkoxy-substituted aniline derivatives.
科学研究应用
3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various cellular processes.
相似化合物的比较
Similar Compounds
- 4-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride
- 2-Methyl-3-[(Pyrrolidin-1-yl)methyl]aniline
- 4-[(2-(Pyrrolidin-1-yl)ethyl]aniline hydrochloride
Uniqueness
3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyrrolidine ring on the aniline core influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C11H17ClN2 |
|---|---|
分子量 |
212.72 g/mol |
IUPAC 名称 |
3-(pyrrolidin-1-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9,12H2;1H |
InChI 键 |
GOXHBWPIOYIBTG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CC(=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731660.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)
![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731725.png)
